3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde
Overview
Description
JPB 25 is a bioactive chemical.
Scientific Research Applications
Synthesis and Chemical Reactions
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde is involved in various synthesis and chemical reactions, offering a versatile foundation for creating novel compounds. Knoevenagel condensation reactions, for instance, utilize this compound in ionic liquids to achieve higher yields and shorter reaction times compared to conventional methods (Hangarge, Jarikote, & Shingare, 2002). Additionally, its role in the preparation of novel push-pull benzothiazole derivatives with potential non-linear optic applications highlights its significance in developing materials with unique electronic properties (Hrobárik, Sigmundová, & Zahradník, 2004).
Photorearrangements and Ligand Development
Photorearrangements of phenyloxazoles, including this compound derivatives, categorize into two types based on the formal interchange of adjacent ring atoms. This reaction is instrumental in understanding the photochemical behavior of aryl oxazoles and developing new photoreactive materials (Maeda & Kojima, 1977). The compound's utility extends to ligand development, where it serves as a building block for coplanar tetracyclic π-excess σ2P ligands, indicating its potential in coordination chemistry and catalyst design (Niaz, Iftikhar, Kindermann, Jones, & Heinicke, 2013).
Antimicrobial Properties
Research into benzoxazole derivatives, including those derived from this compound, has revealed promising antimicrobial properties. These findings underscore the potential of such compounds in therapeutic applications, particularly as novel antimicrobial agents (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).
Supramolecular Chemistry and Dye Development
In supramolecular chemistry, 1-methyl-1H-pyrrole-2-carbaldehyde oxime derivatives have been utilized to create high nuclearity {Mn(III)25} barrel-like clusters exhibiting single-molecule magnetic behavior, showcasing the compound's applicability in developing magnetic materials (Giannopoulos, Thuijs, Wernsdorfer, Pilkington, Christou, & Stamatatos, 2014). Furthermore, its involvement in the synthesis of bichromophoric dyes derived from the benzo[1,3]oxazine system highlights its role in creating compounds with significant optical properties (Prostota, Berthet, Delbaere, & Coelho, 2013).
properties
IUPAC Name |
3-methyl-2-oxo-1,3-benzoxazole-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-10-7-3-2-6(5-11)4-8(7)13-9(10)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHQFRPZBXFNTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40970238 | |
Record name | 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40970238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54903-66-1 | |
Record name | 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54903-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JPB 25 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40970238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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